2-Methyl-3-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}quinoxaline
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Overview
Description
2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core with methyl and sulfanyl substituents, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxaline derivatives with methyl and sulfanyl groups under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-3-{[(2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE
- 3-METHYL-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE
- 2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}BENZENE
Uniqueness
2-METHYL-3-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}QUINOXALINE is unique due to its specific substitution pattern and the presence of both methyl and sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinoxaline |
InChI |
InChI=1S/C19H16N4S/c1-12-18(22-16-9-5-3-7-14(16)20-12)11-24-19-13(2)21-15-8-4-6-10-17(15)23-19/h3-10H,11H2,1-2H3 |
InChI Key |
ZLZDQXSYQYKNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N=C3C |
Origin of Product |
United States |
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